molecular formula C9H9ClN2 B074904 3-(chloromethyl)-1-methyl-1H-indazole CAS No. 1578-97-8

3-(chloromethyl)-1-methyl-1H-indazole

Cat. No. B074904
CAS RN: 1578-97-8
M. Wt: 180.63 g/mol
InChI Key: LYLGQIOTMAQQEB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methyl-1H-indazole, also known as CMMI, is an organic compound with a wide range of applications in the field of scientific research and experimentation. It is a heterocyclic compound, meaning that it contains both a carbon atom and a nitrogen atom in its ring structure. CMMI is a versatile compound that can be used in a variety of contexts, including synthesis, scientific research applications, and biochemical and physiological effects.

Scientific Research Applications

Synthesis of Hyper Cross-linked Polymers (HCPs)

The compound can be used in the synthesis of Hyper Cross-linked Polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in the past few years. The HCP material is synthesized by Friedel Craft reactions . These polymers have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Water Treatment

HCPs, which can be synthesized using the compound, have applications in water treatment . The high surface area and porosity of these polymers allow for efficient adsorption of pollutants, making them suitable for water purification .

Gas Storage

The compound can also be used in the field of gas storage . The porous structure of HCPs allows for the storage of gases within the pores, providing a potential solution for energy storage .

Super-capacitors

HCPs synthesized using the compound can be used in the creation of super-capacitors . The high surface area and porosity of these polymers allow for efficient energy storage, making them suitable for use in super-capacitors .

Sensing

The compound can be used in the field of sensing . HCPs have been used in the development of sensors due to their high surface area and reactivity .

Drug Delivery

HCPs, which can be synthesized using the compound, have applications in drug delivery . The porous structure of these polymers allows for the encapsulation and controlled release of drugs, making them suitable for use in drug delivery systems .

Catalysis

The compound can also be used in the field of catalysis . HCPs have been used as catalysts in various chemical reactions due to their high surface area and reactivity .

Chromatographic Separations

HCPs synthesized using the compound can be used in chromatographic separations . The high surface area and porosity of these polymers allow for efficient separation of compounds, making them suitable for use in chromatography .

properties

IUPAC Name

3-(chloromethyl)-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLGQIOTMAQQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428714
Record name 3-(chloromethyl)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-1-methyl-1H-indazole

CAS RN

1578-97-8
Record name 3-(chloromethyl)-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-1-methyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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